

4-(Dimethoxymethyl)pyrimidin-2-amine CAS number.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethoxymethyl)pyrimidin-2-amine

Cat. No.: B070858

[Get Quote](#)

An In-depth Technical Guide to **4-(Dimethoxymethyl)pyrimidin-2-amine** CAS Number: 165807-05-6

Abstract

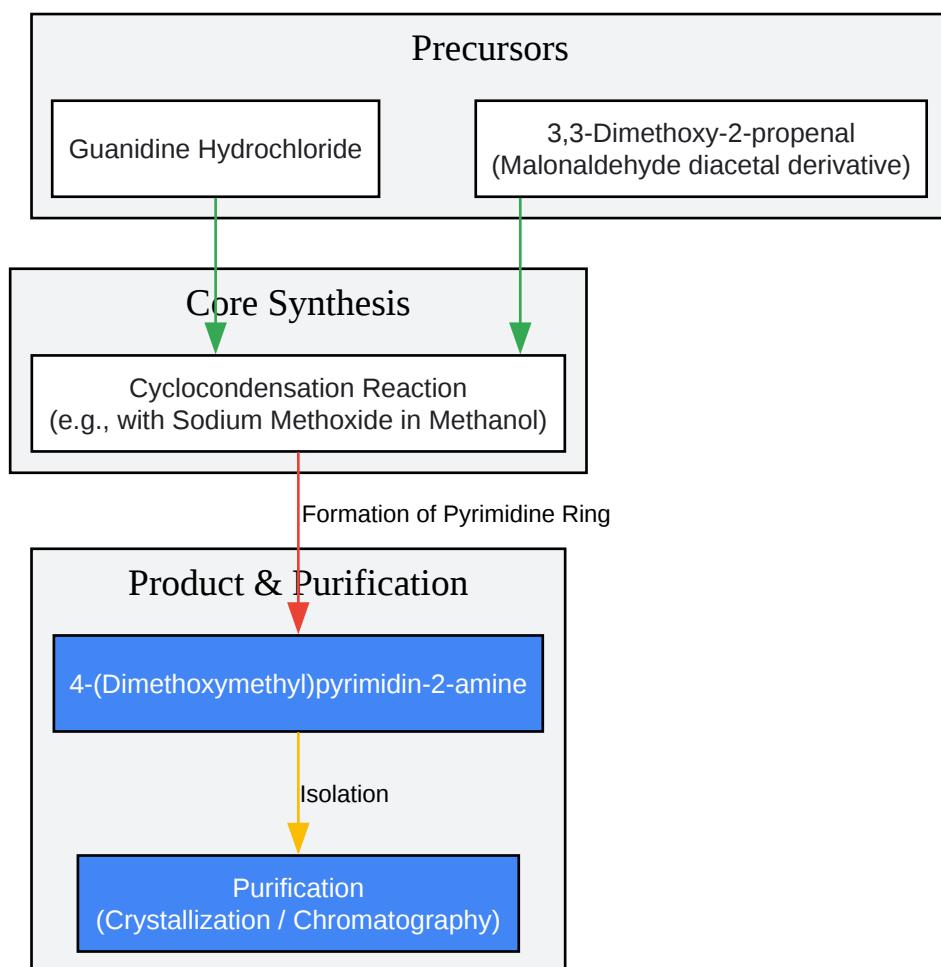
This technical guide provides a comprehensive overview of **4-(dimethoxymethyl)pyrimidin-2-amine**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, outlines general synthetic strategies, and details its critical application as a scaffold in modern therapeutic design, particularly in the development of kinase inhibitors. Emphasis is placed on the practical utility of its distinct functional moieties—the 2-aminopyrimidine core for targeted biological interactions and the dimethoxymethyl group as a versatile synthetic handle. This guide includes an exemplary experimental protocol for its derivatization, detailed safety and handling procedures, and a curated list of authoritative references for further investigation.

Compound Identification and Physicochemical Properties

4-(Dimethoxymethyl)pyrimidin-2-amine is a stable, crystalline solid at room temperature. Its structure features a pyrimidine ring substituted with an amine group at the 2-position and a dimethoxymethyl group (a protected aldehyde) at the 4-position. This unique combination of

functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)


Property	Value	Source
CAS Number	165807-05-6	CyclicPharma, PubChem [1] [2]
IUPAC Name	4-(dimethoxymethyl)pyrimidin-2-amine	PubChem [2]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	PubChem [2]
Molecular Weight	169.18 g/mol	PubChem [2]
InChIKey	OQINWXZQCAIVNK-UHFFFAOYSA-N	PubChem [2]
Canonical SMILES	CO(C1=NC(=NC=C1)N)OC	PubChem [2]
Purity	Typically ≥98%	CyclicPharma [1]
Primary Hazards	Harmful if swallowed, Skin irritant, Serious eye irritant	PubChem [2]

Synthetic Strategy and Rationale

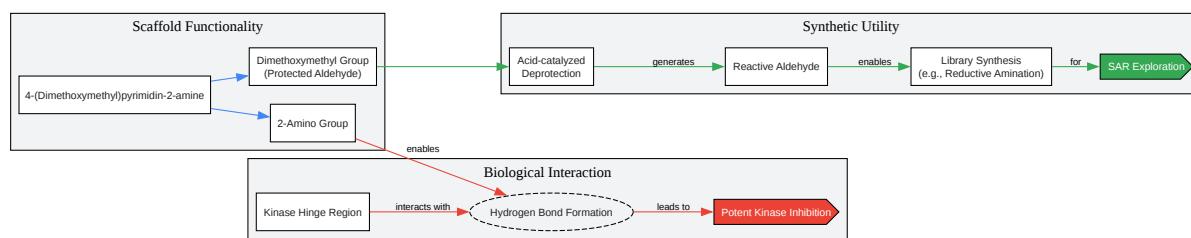
The synthesis of **4-(dimethoxymethyl)pyrimidin-2-amine** leverages the foundational principles of heterocyclic chemistry, most notably the Pinner synthesis of pyrimidines. This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, such as guanidine.

Expert Insight: The choice of starting materials is critical for achieving the target structure. Direct use of a formyl-substituted dicarbonyl is often problematic due to the high reactivity of the aldehyde group under the basic or acidic conditions of cyclization. Therefore, the formyl group is introduced in a protected form, the dimethoxy acetal. This acetal is stable to the reaction conditions required for ring formation and can be deprotected in a later step to reveal the reactive aldehyde for further derivatization.

A generalized workflow for this synthetic approach is illustrated below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-(dimethoxymethyl)pyrimidin-2-amine**.


Core Application in Medicinal Chemistry: A Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a privileged scaffold in modern drug discovery, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.^[4] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime therapeutic targets.

Mechanistic Insight: The 2-amino group and one of the ring nitrogens of the pyrimidine core are perfectly positioned to form two or three key hydrogen bonds with the backbone amide residues of the kinase "hinge region." This interaction anchors the inhibitor within the ATP-binding site, leading to potent and often selective inhibition. The remainder of the molecule can be modified to achieve selectivity and optimal physicochemical properties.

The utility of **4-(dimethoxymethyl)pyrimidin-2-amine** lies in its dual functionality:

- The Hinge-Binding Element: The 2-aminopyrimidine core provides the essential anchor for kinase inhibition.
- The Synthetic Handle: The dimethoxymethyl group at the 4-position provides a latent aldehyde. This group can be easily deprotected under mild acidic conditions to a formyl group, which can then be used in a wide array of subsequent reactions (e.g., reductive amination, Wittig reactions, condensations) to build out a library of diverse compounds for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: The dual role of the scaffold in kinase inhibition and synthetic diversification.

Exemplary Experimental Protocol: Palladium-Catalyzed N-Arylation

To demonstrate the utility of **4-(dimethoxymethyl)pyrimidin-2-amine** as a building block, the following protocol describes a typical Buchwald-Hartwig amination reaction. This reaction is fundamental in medicinal chemistry for coupling an amine with an aryl halide to form a C-N bond, a common step in elaborating the core scaffold.

Objective: To synthesize N-aryl-**4-(dimethoxymethyl)pyrimidin-2-amine** derivatives.

Reagents & Equipment:

- **4-(Dimethoxymethyl)pyrimidin-2-amine**
- Aryl bromide or iodide of choice
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., X-Phos)
- Base (e.g., K_2CO_3 or Cs_2CO_3)
- Anhydrous solvent (e.g., n-Butanol, Dioxane, or Toluene)
- Schlenk flask or microwave vial, magnetic stirrer, heating mantle/block
- Inert atmosphere (Nitrogen or Argon)
- Standard workup and purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add **4-(dimethoxymethyl)pyrimidin-2-amine** (1.0 eq), the desired aryl halide (1.1 eq), and the base (2.0 eq).
- Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 0.05 eq) and the ligand (e.g., 0.10 eq) and add them to the reaction flask.

- Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.
- Inerting: Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is removed.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Proper handling of **4-(dimethoxymethyl)pyrimidin-2-amine** is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[2][5]

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[5]
- Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile rubber). Inspect gloves before use.[6]

- Skin and Body Protection: Wear a laboratory coat. Ensure appropriate protective clothing to prevent skin exposure.[5]

Handling and Storage:

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[5][6]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere for long-term stability.

Conclusion

4-(Dimethoxymethyl)pyrimidin-2-amine (CAS: 165807-05-6) is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its 2-aminopyrimidine core offers a proven anchor for engaging biological targets like protein kinases, while its protected aldehyde functionality provides a versatile point for synthetic diversification. Researchers equipped with an understanding of its properties, synthesis, and safe handling can effectively leverage this compound to accelerate the design and development of novel therapeutics.

References

- **4-(Dimethoxymethyl)pyrimidin-2-amine** | C7H11N3O2 | CID 4913032.
- SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine. Fisher Scientific. [\[Link\]](#)
- Safety Data Sheet - 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine. Angene Chemical. [\[Link\]](#)
- Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
- 4-(Dimethoxymethyl) pyrimidine, CAS No. 25746-87-6. iChemical. [\[Link\]](#)
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
- 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena AIR. [\[Link\]](#)
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [\[Link\]](#)
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cyclicpharma.com [cyclicpharma.com]
- 2. 4-(Dimethoxymethyl)pyrimidin-2-amine | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.no [fishersci.no]
- 6. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [4-(Dimethoxymethyl)pyrimidin-2-amine CAS number.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070858#4-dimethoxymethyl-pyrimidin-2-amine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com